4-(2-Methyl-piperidin-4-YL)-morpholine
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Overview
Description
4-(2-Methyl-piperidin-4-YL)-morpholine is a chemical compound that features a morpholine ring substituted with a 2-methyl-piperidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-piperidin-4-YL)-morpholine typically involves the reaction of morpholine with 2-methyl-4-piperidone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-piperidin-4-YL)-morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in an alcoholic solvent at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted morpholine or piperidine derivatives.
Scientific Research Applications
4-(2-Methyl-piperidin-4-YL)-morpholine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-piperidin-4-YL)-morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, the compound may act as an agonist or antagonist at certain receptors, influencing physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methyl-piperidin-4-YL)-pyridine
- 4-(2-Methyl-piperidin-4-YL)-piperazine
- 4-(2-Methyl-piperidin-4-YL)-pyrrolidine
Uniqueness
4-(2-Methyl-piperidin-4-YL)-morpholine is unique due to its combination of a morpholine ring and a 2-methyl-piperidin-4-yl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and pharmacological effects, highlighting its potential in various research and industrial contexts.
Properties
Molecular Formula |
C10H20N2O |
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Molecular Weight |
184.28 g/mol |
IUPAC Name |
4-(2-methylpiperidin-4-yl)morpholine |
InChI |
InChI=1S/C10H20N2O/c1-9-8-10(2-3-11-9)12-4-6-13-7-5-12/h9-11H,2-8H2,1H3 |
InChI Key |
GAKCRSSYQHBQAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1)N2CCOCC2 |
Origin of Product |
United States |
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